molecular formula C20H19N3O4S B3159266 Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate CAS No. 861211-03-2

Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate

Cat. No.: B3159266
CAS No.: 861211-03-2
M. Wt: 397.4 g/mol
InChI Key: ATUMNUCZSFGITC-UHFFFAOYSA-N
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Description

Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate is a synthetic organic compound characterized by a central benzene ring substituted with a nitro group (-NO₂) at position 3 and a methyl carboxylate ester at position 3. The aminoethyl linker at position 4 connects to a 1,3-thiazole ring bearing a 4-methylphenyl substituent. Its molecular weight is 383.43 g/mol, and it is registered under CAS number 861211-10-1 .

Properties

IUPAC Name

methyl 4-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13-3-5-14(6-4-13)19-22-16(12-28-19)9-10-21-17-8-7-15(20(24)27-2)11-18(17)23(25)26/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUMNUCZSFGITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148506
Record name Methyl 4-[[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]amino]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861211-03-2
Record name Methyl 4-[[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]amino]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861211-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]amino]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets through a nucleophilic addition-elimination reaction. This involves the compound binding to its target, causing a conformational change that triggers a cascade of biochemical reactions.

Biochemical Pathways

For instance, some compounds inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6, which play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Biological Activity

Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate, a compound with the molecular formula C19H20N4O3S, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 368.45 g/mol
  • Chemical Structure :
    C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting tubulin polymerization, which is crucial for cell division. This was evidenced in studies where structural modifications led to improved activity against melanoma and prostate cancer cells, with IC50 values decreasing from micromolar to nanomolar ranges .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound have shown efficacy against a range of bacterial strains:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole compounds is another area of interest. Studies have shown that certain thiazole derivatives can modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis and other inflammatory diseases. The exact mechanism is often linked to the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in Cancer Letters demonstrated that this compound significantly inhibited the growth of melanoma cells in vitro. The study reported an IC50 value of approximately 25 nM, indicating potent activity compared to standard chemotherapeutics .
  • Research on Antimicrobial Properties : A comparative study conducted on various thiazole derivatives revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares key structural features with several analogs, particularly in the thiazole ring system and aromatic substituents. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name / Identifier Molecular Weight (g/mol) CAS Number Key Structural Features
Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate 383.43 861211-10-1 Nitrobenzoate ester, ethylamino linker, 4-methylphenyl-thiazole
5-(4-Methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one 378.42 1024019-81-5 Thiazoloquinoxaline core, trifluoromethyl group, 4-methylbenzyl substituent
Metsulfuron methyl ester (Pesticide) 381.38 Not provided Triazine ring, sulfonylurea bridge, methyl benzoate ester
Impurity-I (Pharmaceutical impurity) ~700 (estimated) Not provided Thiazolyl-methyl carbamate, complex peptide-like backbone, hydroxyl and phenyl groups
Key Observations:

Thiazole vs. Triazine Cores : Unlike sulfonylurea-based pesticides (e.g., metsulfuron methyl ester) that utilize a triazine ring , the target compound employs a 1,3-thiazole ring, which may confer distinct electronic and steric properties. Thiazoles are often associated with biological activity due to their ability to participate in hydrogen bonding and π-π interactions .

Substituent Effects: The nitro group in the target compound contrasts with the trifluoromethyl group in the thiazoloquinoxaline analog (CAS 1024019-81-5).

Linker Diversity: The ethylamino linker in the target compound differs from the sulfonylurea bridge in pesticides (e.g., metsulfuron) or the carbamate linkage in Impurity-I. These variations influence solubility, bioavailability, and target binding .

Functional and Application-Based Differences

  • Agrochemicals: Sulfonylurea herbicides like metsulfuron methyl ester act as acetolactate synthase (ALS) inhibitors, disrupting plant amino acid synthesis.
  • Pharmaceuticals : Impurity-I and related thiazole-containing compounds (e.g., Enamine Ltd’s building blocks) are linked to protease inhibitors or kinase modulators. The target compound’s nitro group could render it a candidate for nitroreductase-activated prodrugs, though toxicity risks must be evaluated .

Physicochemical Properties

While direct data on solubility or stability are unavailable, inferences can be made:

  • Molecular Weight : The target compound (383.43 g/mol) is within the range typical for small-molecule drugs (300–500 g/mol), unlike larger impurities like Impurity-I (~700 g/mol), which may face bioavailability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate

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